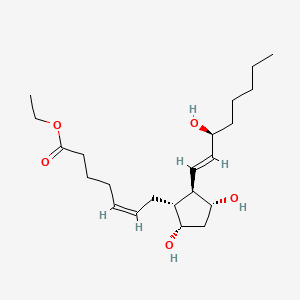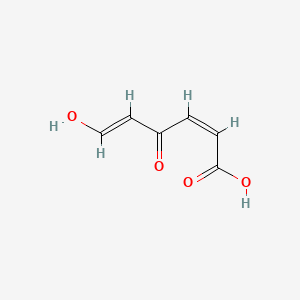
Dinoprost ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dinoprost ethyl ester is a synthetic derivative of prostaglandin F2 alpha, a naturally occurring prostaglandin. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound is primarily used in veterinary medicine to induce labor and manage reproductive health in animals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dinoprost ethyl ester is synthesized through esterification, where prostaglandin F2 alpha reacts with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the formation of the ester bond.
Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Dinoprost ethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form prostaglandin F2 alpha and ethanol.
Oxidation: It can undergo oxidation reactions, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Prostaglandin F2 alpha and ethanol.
Oxidation: Various oxidized prostaglandin derivatives.
Reduction: Alcohol derivatives of this compound.
Scientific Research Applications
Dinoprost ethyl ester has several scientific research applications, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in reproductive biology and its effects on uterine contractions.
Medicine: Utilized in veterinary medicine to induce labor and manage reproductive health in animals.
Industry: Employed in the synthesis of other prostaglandin derivatives for pharmaceutical applications.
Mechanism of Action
Dinoprost ethyl ester exerts its effects by interacting with prostaglandin receptors in the uterus. It stimulates myometrial contractions, mimicking the natural process of labor. The compound binds to specific receptors, triggering a cascade of molecular events that lead to muscle contraction and cervical dilation.
Comparison with Similar Compounds
Dinoprost tromethamine: Another derivative of prostaglandin F2 alpha, used for similar purposes in veterinary medicine.
Dinoprostone: A prostaglandin E2 analog used to induce labor in humans.
Cloprostenol: A synthetic prostaglandin analog used in veterinary medicine for reproductive management.
Uniqueness: Dinoprost ethyl ester is unique due to its specific ester functional group, which influences its pharmacokinetics and pharmacodynamics. Compared to other prostaglandin derivatives, it has distinct properties that make it suitable for specific veterinary applications.
Properties
CAS No. |
53764-89-9 |
|---|---|
Molecular Formula |
C22H38O5 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
ethyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C22H38O5/c1-3-5-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-7-10-13-22(26)27-4-2/h6,9,14-15,17-21,23-25H,3-5,7-8,10-13,16H2,1-2H3/b9-6-,15-14+/t17-,18+,19+,20-,21+/m0/s1 |
InChI Key |
KRDFNHLEMLCWKD-GWSKAPOCSA-N |
SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OCC)O)O)O |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OCC)O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OCC)O)O)O |
Synonyms |
dinoprost ethyl ester PGF2alpha ethyl ester prostaglandin F2 ethyl este |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;hydrochloride](/img/structure/B1235773.png)


![3,7-Dibutyl-3,7-dimethyl-2,6-dihydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione](/img/structure/B1235779.png)








![N-[3-[butyl(ethyl)amino]propyl]-1,5-dimethyl-4-oxo-2-pyrrolo[3,2-c]quinolinecarboxamide](/img/structure/B1235792.png)
